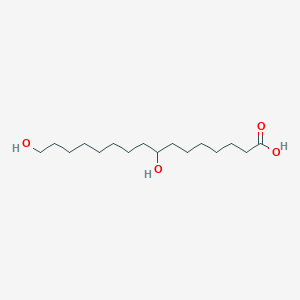

8,16-Dihydroxyhexadecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53950-52-0 |

|---|---|

Molecular Formula |

C16H32O4 |

Molecular Weight |

288.42 g/mol |

IUPAC Name |

8,16-dihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O4/c17-14-10-6-2-1-3-7-11-15(18)12-8-4-5-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) |

InChI Key |

BOVBNBWBCCWHEP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCO)CCCC(CCCCCCC(=O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of 8,16 Dihydroxyhexadecanoic Acid

A Key Component of Plant Defenses: Presence in Cuticular Waxes and Cutin Polymers

The plant cuticle is a formidable barrier, shielding aerial plant tissues from a multitude of environmental stressors, including water loss, UV radiation, and pathogen invasion. This protective layer is primarily composed of cutin, a complex polyester (B1180765), with cuticular waxes embedded within and upon this matrix. Within this intricate structure, 8,16-dihydroxyhexadecanoic acid and its isomers play a significant role.

Identification in the Epidermal Barriers of Terrestrial Plants

As a dihydroxy fatty acid, this compound contributes to the formation of the cutin polymer. Its two hydroxyl groups allow for the formation of ester bonds, creating a cross-linked network that provides structural integrity to the cuticle. While often found as a mixture with its positional isomer, 10,16-dihydroxyhexadecanoic acid, its presence is a key indicator of a C16-type cutin, which is prevalent in many plant species.

A Varied Distribution Across Plant Species and Organs

The concentration and specific isomeric form of dihydroxyhexadecanoic acid can vary significantly between different plant species, as well as between different organs of the same plant. This variability highlights the diverse functional roles of the cuticle in adapting to specific environmental niches.

The cuticle of the tomato (Solanum lycopersicum) is a well-studied model for C16-type cutin. While the most abundant cutin monomer is often reported as 10,16-dihydroxyhexadecanoic acid, its isomer, 9(10),16-dihydroxyhexadecanoic acid, is also a significant component. acs.orgmdpi.com In some cultivars, these dihydroxy C16 acids can constitute a large percentage of the total cutin monomers. Current time information in Oswego County, US.

In contrast, the cutin composition of Citrus species is also dominated by C16 monomers, but with some notable differences. While dihydroxyhexadecanoic acids are present, their prevalence can be lower compared to other fruits. mdpi.com For instance, in 'Satsuma' mandarin (Citrus unshiu), the primary cutin components are reported to be cinnamic acids, followed by hexadecanedioic acid and hexadecanoic acid, illustrating the diversity of cutin composition even within the same genus. mdpi.com

Studies on the cutin composition of various berries have revealed the widespread presence of dihydroxyhexadecanoic acid isomers.

A study of Finnish berries identified 10,16-dihydroxyhexadecanoic acid in the cutin of sea buckthorn (Hippophaë rhamnoides), cranberry (Vaccinium oxycoccos), and lingonberry (Vaccinium vitis-idaea). nih.govacs.orgacs.org Another investigation into Rosaceae berries found that 9(10),16-dihydroxyhexadecanoic acid is a dominant cutin monomer in rosehip (Rosa rugosa) and cloudberry (Rubus chamaemorus). researchgate.net

Table 1: Presence of Dihydroxyhexadecanoic Acid Isomers in Berry Cutins

| Berry Species | Scientific Name | Detected Isomer |

| Rosehip | Rosa rugosa | 9(10),16-dihydroxyhexadecanoic acid |

| Cloudberry | Rubus chamaemorus | 9(10),16-dihydroxyhexadecanoic acid |

| Cranberry | Vaccinium oxycoccos | 10,16-dihydroxyhexadecanoic acid |

| Lingonberry | Vaccinium vitis-idaea | 10,16-dihydroxyhexadecanoic acid |

| Sea Buckthorn | Hippophaë rhamnoides | 10,16-dihydroxyhexadecanoic acid |

This table is based on data from studies on Finnish and Rosaceae berries. nih.govacs.orgacs.orgresearchgate.net

The model plant Arabidopsis thaliana possesses a cuticle rich in both C16 and C18 fatty acids. In the petals, 10,16-dihydroxy C16:0 acid is a predominant cutin monomer. nih.gov While specific quantification of this compound in the leaves and stems is not extensively detailed in available literature, the general prevalence of its isomers points to its role in the cuticular structure of this species. The composition of the Arabidopsis cuticle is known to vary between different organs, with stems having a significantly higher wax load than leaves. nih.gov

In the European olive (Olea europaea L.), 9(10),16-dihydroxyhexadecanoic acid has been identified as a predominant cutin monomer in the fruit. However, detailed quantitative data on its presence in the leaf and stem cuticles is less clear, though the general composition is known to include C16 and C18 hydroxy fatty acids.

Antarctic mosses are known for their remarkable resilience to extreme environmental conditions, a trait partially attributed to their unique chemical composition. Their lipid profiles are characterized by a high content of polyunsaturated fatty acids and other protective compounds. mdpi.comoup.comnih.gov However, based on current scientific literature, this compound has not been reported as a component of Antarctic mosses. The focus of fatty acid analysis in these organisms has largely been on unsaturated fatty acids, which play a crucial role in maintaining membrane fluidity in cold environments.

Association with Suberin Polymers in Plant Roots and Bark

This compound is a significant monomeric component of suberin, a complex polyester found in the cell walls of various plant tissues. frontiersin.org Suberin acts as a protective barrier, limiting water loss and defending against pathogens. oup.com It is particularly abundant in the outer bark of trees and the roots of plants. oup.commdpi.com

The suberin polymer is primarily composed of long-chain fatty acids and glycerol (B35011). frontiersin.org The biosynthesis of suberin monomers, including this compound, involves the hydroxylation of fatty acids by cytochrome P450 enzymes. frontiersin.org Specifically, enzymes like CYP86A1 and CYP86B1 are involved in the synthesis of C16-C18 and C22-C24 ω-hydroxyacids and α,ω-dicarboxylic acids, respectively, which are essential precursors for suberin formation. frontiersin.orgnih.gov

The composition of suberin can vary between plant species. For instance, analysis of birch outer bark reveals the presence of various suberin fatty acids, including dihydroxyhexadecanoic acid isomers. mdpi.com

Role as a Biomarker for Above-Ground Plant Biomass

While this compound is a known component of plant suberin, its direct role as a biomarker for above-ground plant biomass is not explicitly detailed in the provided search results. Suberin, and by extension its constituent monomers, are crucial for plant structure and defense in both aerial and underground parts. oup.comnasa.gov The presence and composition of suberin can be indicative of plant health and response to environmental stresses. oup.com

Co-occurrence with Other Di- and Tri-hydroxyhexadecanoic Acid Isomers (e.g., 9,16-DHPA, 10,16-DHPA)

This compound is often found alongside other positional isomers of di- and tri-hydroxyhexadecanoic acids. For example, suberin hydrolysates from birch outer bark contain both 9,16- and 10,16-dihydroxy-16:0 acids. mdpi.com Tomato cuticle is a rich source of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA). researchgate.net The co-occurrence of these isomers suggests common biosynthetic pathways and their collective importance in forming the protective polyester structure of cutin and suberin.

The table below illustrates the co-occurrence of this compound with other similar fatty acids in birch outer bark.

| Compound | Mean (mg g⁻¹) (o.d.) | SD |

| 9,16- and 10,16-Dihydroxy-16:0 acids | 13.70 | 0.22 |

| 18-Hydroxy-(9)18:1 acid | 41.55 | 4.36 |

| 9,18-Dihydroxy-(9)18:1 acid | 5.22 | 0.02 |

| 9,10-Epoxy-18-hydroxy-18:0 acid | 138.71 | 28.18 |

| Dihydroxyoctadecanoic acid | 3.73 | 0.13 |

Data sourced from a study on suberin fatty acid hydrolysates from birch outer bark. mdpi.com

Biosynthesis and Metabolic Pathways of Dihydroxyhexadecanoic Acids

Enzymatic Pathways in Plants for Cutin and Suberin Monomer Synthesis

The monomers that constitute cutin and suberin are primarily derived from C16 and C18 fatty acids, such as palmitic acid and oleic acid. nih.gov These precursors, synthesized in the plastids, are transported to the endoplasmic reticulum where they undergo a series of modifications catalyzed by specific enzyme families to become functional monomers ready for polymerization. nsf.govoup.com

Cytochrome P450 monooxygenases (CYPs) are a diverse superfamily of heme-containing enzymes that catalyze a wide array of oxidative reactions, including crucial hydroxylation steps in the synthesis of cutin and suberin monomers. nih.govnih.govoup.com These reactions involve the activation of molecular oxygen, inserting one oxygen atom into the substrate while the other is reduced to water. oup.com Several CYP families are implicated in the functionalization of fatty acids for this purpose. oup.com

The initial and defining step for many cutin and suberin monomers is ω-hydroxylation, the addition of a hydroxyl group to the terminal (ω) carbon of a fatty acid chain. nih.gov This reaction converts a fatty acid into an ω-hydroxy fatty acid. For the C16 family of monomers, the precursor is palmitic acid.

Members of the CYP86 clan, particularly the CYP86A and CYP704B families, are known to function as fatty acid ω-hydroxylases. oup.com

CYP86A Subfamily : Enzymes like CYP86A1 in Arabidopsis have been identified as key players in the ω-hydroxylation of medium to long-chain fatty acids for suberin biosynthesis. nih.gov Functional analyses have confirmed their role in catalyzing this terminal hydroxylation. nih.gov

CYP704B Subfamily : In rice, CYP704B2 has been shown to catalyze the ω-hydroxylation of palmitic acid and other C16/C18 fatty acids. nih.gov This activity is essential for the biosynthesis of anther cutin. nih.gov Similarly, in Arabidopsis, CYP704B1 performs ω-hydroxylation of long-chain fatty acids, a critical step for producing sporopollenin (B1173437) precursors, which are structurally related to cutin monomers. oup.comnih.gov

This initial hydroxylation of palmitic acid yields 16-hydroxyhexadecanoic acid, the foundational precursor for C16 dihydroxy acids.

Following ω-hydroxylation, a second hydroxylation event occurs at a mid-chain position to produce the characteristic dihydroxy fatty acid monomers of cutin, such as 8,16-, 9,16-, or 10,16-dihydroxyhexadecanoic acid. researchgate.net This reaction is also catalyzed by cytochrome P450 enzymes. researchgate.net Inhibition studies have suggested that the mid-chain hydroxylase is a P450-dependent enzyme. researchgate.net The CYP77A family is strongly implicated in this mid-chain hydroxylation step, acting on the ω-hydroxy fatty acid intermediate.

The precise location of the mid-chain hydroxyl group (e.g., C-8, C-9, or C-10) is determined by the substrate specificity of the particular P450 enzyme present in a given plant species or tissue. The combination of an ω-hydroxylase and a mid-chain hydroxylase activity results in the formation of dihydroxyhexadecanoic acid from a saturated fatty acid precursor.

Table 1: Key Cytochrome P450 Enzymes in Dihydroxyhexadecanoic Acid Biosynthesis

| Enzyme Family | Example Enzyme | Function | Substrate Example | Product Example |

| CYP86A | CYP86A1 | ω-Hydroxylation | Palmitic Acid (C16) | 16-Hydroxyhexadecanoic acid |

| CYP704B | CYP704B1, CYP704B2 | ω-Hydroxylation | Long-Chain Fatty Acids (C16/C18) | ω-Hydroxy Fatty Acids |

| CYP77A | (Family Members) | Mid-Chain Hydroxylation | 16-Hydroxyhexadecanoic acid | 10,16-Dihydroxyhexadecanoic acid |

Once the oxygenated fatty acids are synthesized, they must be assembled into the final polymer. Acyltransferases are crucial enzymes that facilitate this process by creating ester linkages. Specifically, Glycerol-3-Phosphate Acyltransferases (GPATs) play a central role in preparing the monomers for polymerization by esterifying them to a glycerol (B35011) backbone. pnas.orgnih.gov

In Arabidopsis, several GPATs are essential for the biosynthesis of cutin and suberin. pnas.org GPAT4 and GPAT8 are vital for cutin formation, while GPAT5 is required for suberin synthesis. pnas.orgnih.gov Knockout mutants lacking both GPAT4 and GPAT8 show a severe reduction in cutin content. nih.gov

The final polymerization of cutin monomers into a complex, cross-linked polyester (B1180765) occurs in the apoplast, outside the cell membrane. oup.com This process is catalyzed by extracellular acyltransferases. A family of GDSL-motif lipase (B570770)/hydrolase proteins has been identified as performing this function, and are termed CUTIN SYNTHASE (CUS). oup.comnih.gov

In tomato, the enzyme CD1 (CUS1) has been shown to be a cutin synthase. nih.gov It catalyzes the transesterification of hydroxyacyl groups from a monoacylglycerol precursor to the growing polyester chain, forming the ester bonds that define the polymer's structure. nih.govresearchgate.net This reaction involves transferring the hydroxyacyl group from the glycerol-acyl intermediate to the hydroxyl group of another monomer or the nascent polymer, releasing the glycerol moiety in the process. researchgate.netmdpi.com

Before polymerization, the dihydroxy fatty acid monomers are activated and transported as glycerol esters. The GPAT enzymes involved in cutin synthesis exhibit unique biochemical properties. Research has shown that cutin-related enzymes like Arabidopsis GPAT4 and GPAT6 preferentially acylate the sn-2 position of glycerol-3-phosphate. pnas.org

Furthermore, these specific GPATs possess an additional phosphatase activity, which removes the phosphate (B84403) group from the glycerol backbone. pnas.org The result is the formation of a sn-2 monoacylglycerol (2-MAG) as the major product, rather than the lysophosphatidic acid typically produced by other GPATs. pnas.org This bifunctional activity has not been observed in other organisms. pnas.org

A key, well-characterized intermediate in tomato is 2-mono(10,16-dihydroxyhexadecanoyl)glycerol. nih.govmdpi.com This 2-MAG, composed of the major tomato cutin monomer esterified to glycerol, serves as the direct substrate for the CUTIN SYNTHASE (CUS1) enzyme during the final polymerization step in the cell wall. nih.govresearchgate.netmdpi.com

Table 2: Key Acyltransferases in Cutin Biosynthesis

| Enzyme Family | Example Enzyme(s) | Function | Key Intermediate(s) Formed |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | GPAT4, GPAT8 | sn-2 Acylation of G3P and subsequent dephosphorylation | sn-2 Monoacylglycerols (e.g., 2-mono(10,16-dihydroxyhexadecanoyl)glycerol) |

| GDSL Acyltransferase | CUTIN SYNTHASE 1 (CUS1/CD1) | Catalyzes transesterification to form ester cross-links in the cutin polymer | Cutin Polyester |

Genetic Regulation of Biosynthetic Enzymes

The synthesis of cutin monomers, including dihydroxyhexadecanoic acids, is a tightly controlled process at the genetic level. This regulation ensures that the production of these essential components of the plant cuticle is coordinated with the plant's developmental stage and in response to environmental cues.

Studies on hypoxia-stressed Arabidopsis have shown that a decrease in total cutin loads, including a reduction in C16:0 ω-hydroxy fatty acids, is associated with the downregulation of genes involved in cutin monomer biosynthesis and transport. nih.gov This altered gene expression leads to a thinner and more permeable cuticle, indicating a direct correlation between the transcript levels of biosynthetic genes and the resulting cuticular architecture. nih.gov The expression of these genes is crucial for maintaining the integrity of the cuticle, which acts as a protective barrier. nih.gov

Table 1: Correlation of Gene Expression and Cuticular Changes

| Condition | Key Gene Expression Changes | Resulting Cuticular Phenotype | Reference |

|---|---|---|---|

| Stem Elongation (Arabidopsis) | Dynamic regulation of lipid metabolism genes | Decreased polyester monomer load per unit area | nih.gov |

| Hypoxia Stress (Arabidopsis) | Downregulation of cutin biosynthesis and transport genes | Thinner cuticle, increased permeability, reduced total cutin | nih.gov |

Transcription factors are key regulatory proteins that control the rate of transcription of genetic information from DNA to messenger RNA. In the context of cutin biosynthesis, several transcription factors have been identified as crucial regulators. The SHINE (SHN) family of transcription factors, for instance, plays a significant role in the formation of the tomato fruit cuticle by regulating the expression of enzymes like CUTIN SYNTHASE 1 (CUS1). nih.gov

In the context of mycorrhizal symbiosis, the transcription factor RAM1 (REDUCED ARBUSCULAR MYCORRHIZATION 1) is involved in regulating the synthesis of cutin monomers. researchgate.net It acts in a complex with another transcription factor, NSP2, to induce the expression of RAM2, a gene responsible for cutin monomer production. researchgate.net This highlights a sophisticated regulatory network where transcription factors integrate developmental and environmental signals to control the biosynthesis of cutin components. Transcription factors such as MYB, WRKY, and bHLH are known to be widely involved in regulating the biosynthesis of various plant secondary metabolites. nih.gov

Table 2: Key Transcription Factors in Cutin Biosynthesis

| Transcription Factor | Plant/System | Regulated Genes/Processes | Function | Reference |

|---|---|---|---|---|

| SHINE (SHN) | Tomato (Solanum lycopersicum) | CUS1, DCR | Regulates cuticle formation | nih.gov |

| RAM1 | Medicago truncatula (in mycorrhizal symbiosis) | RAM2 | Regulates cutin monomer synthesis for symbiosis | researchgate.net |

| MYB, WRKY, bHLH | General Plant | Various secondary metabolite pathways | Broad regulatory roles in plant metabolism | nih.gov |

Microbial Biosynthesis Strategies

The unique properties of dihydroxy fatty acids have spurred interest in developing microbial systems for their production. These strategies offer a promising alternative to chemical synthesis, which can be challenging and less environmentally friendly.

Microbial platforms, such as Escherichia coli and Saccharomyces cerevisiae, are frequently used for the biosynthesis of fatty acid-derived chemicals due to their well-understood genetics and metabolism. nih.gov By introducing and engineering specific enzymatic pathways, these microorganisms can be programmed to produce a variety of valuable compounds, including dihydroxy fatty acids.

One effective strategy for producing dihydroxy fatty acids in microbial hosts is the heterologous expression of fatty acid hydroxylases. These enzymes, often from the cytochrome P450 (CYP) superfamily, can introduce hydroxyl groups at specific positions on a fatty acid chain. researchgate.netwikipedia.org For example, P450 monooxygenases can hydroxylate fatty acids at the ω and ω-1 positions. researchgate.net

The expression of a fatty acid hydroxylase from castor bean (Ricinus communis) in Arabidopsis thaliana seeds led to the production of novel hydroxy fatty acids. nih.gov Similarly, engineered E. coli strains expressing specific hydroxylases can be used for the targeted production of these compounds. nih.gov The choice of the hydroxylase is critical as it determines the position of the hydroxyl group on the fatty acid backbone, and thus the properties of the final product. researchgate.net The thermostability and regioselectivity of these enzymes can be further improved through protein engineering. researchgate.netrsc.org

An alternative and powerful approach for the synthesis of dihydroxy fatty acids involves a two-step enzymatic cascade using an epoxygenase followed by an epoxide hydrolase. researchgate.net First, a cytochrome P450 monooxygenase acts as an epoxygenase, converting an unsaturated fatty acid into its corresponding epoxide. researchgate.net Subsequently, a soluble epoxide hydrolase (sEH) hydrolyzes the epoxide ring, resulting in the formation of a dihydroxy fatty acid. researchgate.netresearchgate.netnih.gov

This pathway is a major route for the degradation of epoxy fatty acids in biological systems and has been harnessed for biotechnological production. researchgate.net The epoxide hydrolase enzyme is crucial in this process, as it catalyzes the addition of a water molecule to the epoxide, yielding the vicinal diol. researchgate.netnih.gov This biocatalytic cascade offers a highly specific and efficient method for producing dihydroxy fatty acids with defined stereochemistry. researchgate.net

Engineered Pathways for Di-hydroxy Fatty Acid Production

Role of Fatty Acid Desaturases

Fatty acid desaturases are a family of enzymes that introduce double bonds into the acyl chains of fatty acids. nih.govwikipedia.org This process of dehydrogenation converts a single carbon-carbon bond (C-C) to a double bond (C=C) in a stereospecific manner. nih.gov These enzymes are critical in regulating the fluidity of cell membranes and are involved in the biosynthesis of various biologically important molecules. nih.govscialert.net Desaturases are classified based on the position of the double bond they create, with "delta" desaturases counting from the carboxyl end and "omega" desaturases from the methyl end of the fatty acid chain. wikipedia.org

The introduction of a double bond into a fatty acid like palmitic acid is an energy-intensive process that requires molecular oxygen and two electrons. nih.govscialert.net The resulting unsaturated fatty acids are essential components of biological systems, influencing the structure and function of membranes and participating in cell signaling. wikipedia.orgnih.gov

Table 1: Key Fatty Acid Desaturases and their Functions

| Enzyme | Abbreviation | Function | Example Substrate/Product | Reference |

|---|---|---|---|---|

| Delta-6 Desaturase | FADS2 | Introduces a double bond at the 6th carbon from the carboxyl end. | Converts Hexadecanoic Acid (16:0) to Hexadecenoic Acid (16:1n-10). | nih.govnih.gov |

| Delta-9 Desaturase | SCD | Introduces a double bond at the 9th carbon from the carboxyl end. | Converts Stearic Acid (18:0) to Oleic Acid (18:1n-9). | wikipedia.org |

| Delta-5 Desaturase | FADS1 | Introduces a double bond at the 5th carbon from the carboxyl end; required for highly unsaturated fatty acid synthesis. | Acts on eicosatrienoic acid in the pathway to arachidonic acid. | wikipedia.org |

Biotransformation of Precursor Fatty Acids (e.g., Hexadecanoic Acid)

The biosynthesis of 8,16-dihydroxyhexadecanoic acid begins with the precursor fatty acid, hexadecanoic acid, also known as palmitic acid. caymanchem.comwikipedia.org The transformation is a multi-step process primarily catalyzed by enzymes from the cytochrome P450 (CYP) superfamily. wikipedia.orgwikipedia.org These enzymes are heme-containing monooxygenases that play a critical role in the metabolism of fatty acids, steroids, and xenobiotics. wikipedia.orgthemedicalbiochemistrypage.org

The first key step in the biotransformation is the ω-hydroxylation of hexadecanoic acid. In this reaction, a hydroxyl group (-OH) is added to the terminal (omega or ω) carbon atom, which is the 16th carbon. This conversion yields 16-hydroxyhexadecanoic acid, also known as juniperic acid. caymanchem.comwikipedia.orghmdb.ca This reaction is catalyzed by cytochrome P450 enzymes, particularly those from the CYP4 family in animals and other specific CYPs like CYP704B2 in plants. wikipedia.orgajrconline.org

To form this compound, a second hydroxylation event is required. This occurs at the 8th carbon position of the 16-hydroxyhexadecanoic acid intermediate. While the specific enzymes responsible for this mid-chain hydroxylation are less characterized than those for ω-hydroxylation, cytochrome P450 enzymes are the primary candidates for catalyzing this type of reaction. nih.gov In plants like tomato, various positional isomers of dihydroxyhexadecanoic acid are found, with 10,16-dihydroxyhexadecanoic acid being the most abundant monomer in cutin. nih.govdtu.dk However, minor amounts of the 8,16-dihydroxy isomer have also been identified, indicating that enzymatic systems capable of hydroxylating the C-8 position exist, even if they are less predominant. dtu.dk

This biosynthetic pathway, involving sequential hydroxylation at the terminal and mid-chain positions of a saturated fatty acid, is crucial for producing the specialized monomers required for the construction of natural polyesters like plant cutin. hmdb.cadtu.dk

Table 2: Biotransformation Steps of Hexadecanoic Acid

| Step | Precursor | Enzyme Family | Reaction | Product | Reference |

|---|---|---|---|---|---|

| 1 | Hexadecanoic Acid | Cytochrome P450 (CYP) | ω-hydroxylation | 16-Hydroxyhexadecanoic acid | caymanchem.comwikipedia.org |

| 2 | 16-Hydroxyhexadecanoic acid | Cytochrome P450 (CYP) | Mid-chain hydroxylation (at C-8) | This compound | nih.govdtu.dk |

Compound Reference Table

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for Dihydroxyhexadecanoic Acid Isomers

The synthesis of dihydroxyhexadecanoic acid isomers can be approached through several distinct methodologies, each with its own advantages and challenges. These routes are often designed to control the placement of the hydroxyl groups along the fatty acid chain and, in many cases, the stereochemistry of the chiral centers.

The stereoselective synthesis of enantiomerically pure dihydroxyhexadecanoic acids, such as the (R)- and (S)-isomers of 10,16-dihydroxyhexadecanoic acid (10,16-DHPA), is of significant interest due to the stereospecificity often observed in biological systems. researchgate.netnih.gov Asymmetric synthesis allows for the preparation of individual stereoisomers, which is essential for studying their distinct biological activities. researchgate.netnih.gov

A common and effective strategy for introducing a chiral hydroxyl group into a long-chain fatty acid is through the formation of an epoxide followed by a stereospecific ring-opening reaction. scirp.orgacs.org This approach allows for precise control over the stereochemistry at the site of hydroxylation. The inherent strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, which can be catalyzed by acids or bases. scirp.orgyoutube.commasterorganicchemistry.com

In the context of synthesizing chiral dihydroxy fatty acids, an asymmetric epoxidation reaction can be employed to create a chiral epoxide from an unsaturated precursor. Alternatively, a racemic epoxide can be resolved kinetically. The subsequent ring-opening of the chiral epoxide with a suitable nucleophile proceeds with a defined stereochemical outcome, typically an inversion of configuration at the center of attack (SN2 mechanism). scirp.orgacs.org This strategy has been successfully applied in the synthesis of various biologically active molecules. acs.org

Given the presence of multiple reactive functional groups (a carboxylic acid and two hydroxyl groups) in dihydroxyhexadecanoic acids, the use of protecting groups is an indispensable part of any multi-step synthesis. iris-biotech.decreative-peptides.com Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions, allowing for selective transformations at other sites in the molecule. iris-biotech.decreative-peptides.com

For the synthesis of dihydroxyhexadecanoic acids, the carboxylic acid is often protected as an ester (e.g., methyl or benzyl (B1604629) ester), while the hydroxyl groups can be protected as ethers (e.g., benzyl, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS)) or acetals. nih.govresearchgate.net The choice of protecting groups is critical and is dictated by their stability to the reaction conditions of the subsequent steps and the ease of their selective removal (deprotection) at the desired stage of the synthesis. iris-biotech.decreative-peptides.com An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses. iris-biotech.de

Table 1: Common Protecting Groups in Fatty Acid Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Carboxylic Acid | Methyl Ester | -COOMe | Acid or base hydrolysis |

| Carboxylic Acid | Benzyl Ester | -COOBn | Hydrogenolysis |

| Hydroxyl | Benzyl Ether | -OBn | Hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl Ether | -OTBDMS | Fluoride ions (e.g., TBAF), acid |

| Hydroxyl | Tetrahydropyranyl Ether | -OTHP | Acidic hydrolysis |

While specific multi-step syntheses for 8,16-dihydroxyhexadecanoic acid are not extensively documented in the literature, its synthesis can be envisioned through established organic chemistry reactions. A plausible retro-synthetic analysis would involve the disconnection of the carbon chain to identify readily available starting materials.

A general approach could start from a long-chain ω-hydroxy fatty acid or a derivative. For instance, a starting material with a hydroxyl group at the C-16 position and a reactive handle at or near the C-8 position could be utilized. This might involve the use of a commercially available long-chain fatty acid that is then functionalized. Key reactions in such a synthesis could include:

Wittig or Grignard reactions: To build the carbon skeleton from smaller fragments.

Oxidation reactions: To introduce the hydroxyl group at the C-8 position. This could involve the oxidation of a C-H bond or the hydration of a double bond.

Reduction reactions: To convert other functional groups (e.g., ketones) to hydroxyl groups.

Protecting group strategies would be essential throughout such a multi-step synthesis to ensure the chemoselectivity of the reactions.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of dihydroxy fatty acids. researchgate.netnih.govnih.gov Lipases, in particular, have been widely used for the synthesis of various esters and for the resolution of racemates. researchgate.netnih.govmdpi.com

In the context of dihydroxyhexadecanoic acids, lipases can be employed for several purposes:

Esterification and Transesterification: Lipases can catalyze the esterification of the carboxylic acid group or the hydroxyl groups. nih.gov For example, studies have shown the successful lipase-catalyzed oligomerization of 10,16-dihydroxyhexadecanoic acid. researchgate.netnih.gov

Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic mixture of a hydroxy fatty acid, allowing for the separation of the two enantiomers.

The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse. researchgate.net Research has demonstrated the use of various lipases, such as Candida antarctica lipase (B570770) B (CAL-B), for the polymerization and modification of hydroxy fatty acids. researchgate.netnih.govresearchgate.net

Table 2: Lipases Used in the Synthesis and Modification of Dihydroxy Fatty Acids

| Lipase Source | Common Abbreviation | Application |

| Candida antarctica lipase B | CAL-B | Esterification, transesterification, polymerization |

| Rhizomucor miehei lipase | RML | Esterification, transesterification |

| Thermomyces lanuginosus lipase | TLL | Esterification, transesterification |

| Pseudomonas cepacia lipase | PCL | Esterification, transesterification |

| Porcine pancreatic lipase | PPL | Esterification, transesterification |

Stereoselective Synthesis of Enantiomers (e.g., (R)- and (S)-10,16-DHPA)

Chemical Transformations and Functionalization

The two hydroxyl groups and the carboxylic acid group of this compound provide multiple sites for chemical modification and functionalization. These transformations can lead to the creation of a diverse range of derivatives with potentially new and useful properties.

The secondary hydroxyl group at the C-8 position and the primary hydroxyl group at the C-16 position can undergo various reactions, including:

Oxidation: Selective oxidation of the secondary hydroxyl group at C-8 would yield an 8-keto-16-hydroxyhexadecanoic acid. Further oxidation of the primary hydroxyl group at C-16 could lead to a dicarboxylic acid.

Esterification: Both hydroxyl groups can be esterified with various acyl chlorides or carboxylic acids to form esters. This can be used to attach other molecules or to modify the physical properties of the compound.

Etherification: The hydroxyl groups can be converted to ethers, for example, by reaction with alkyl halides.

The carboxylic acid group can also be readily transformed into a variety of other functional groups:

Esterification: As mentioned, the carboxylic acid can be esterified to form methyl, ethyl, or other esters. nih.govresearchgate.net

Amidation: Reaction with amines can produce the corresponding amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol, resulting in a triol.

These chemical transformations allow for the synthesis of a wide array of derivatives from this compound, which could be used as monomers for polyesters, polyamides, or as building blocks in the synthesis of more complex molecules. nih.govresearchgate.net

Oxidation Reactions to Produce Oxo-acids or Dicarboxylic Acids

There is no specific information available in the search results regarding the oxidation of This compound to produce oxo-acids or dicarboxylic acids.

The examples provided in the query, 7-oxohexadecanedioic acid and 16-hydroxy-10-oxo-hexadecanoic acid, are documented as products from the oxidation of the isomer 10,16-dihydroxyhexadecanoic acid . researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.net Research shows that 10,16-dihydroxyhexadecanoic acid (10,16-DHPA) can be oxidized to yield these compounds, which are then used as monomers for further chemical synthesis. nih.govsemanticscholar.org However, the same reaction pathways and resulting products cannot be attributed to the 8,16-isomer without specific experimental evidence, which is currently unavailable.

Esterification for Polymer Synthesis

While the esterification of hydroxy acids is a standard method for polymer synthesis, no studies specifically detailing the esterification or polycondensation of This compound were found.

The existing research extensively covers the synthesis of aliphatic polyesters using its isomer, 10,16-dihydroxyhexadecanoic acid . researchgate.netnih.govfrontiersin.org Studies describe using catalysts like lipases or Lewis acidic ionic liquids to polymerize 10,16-DHPA, yielding polyesters with varying molecular weights and physicochemical properties. nih.govfrontiersin.orgmdpi.com This body of work underscores the potential of such dihydroxy acids in creating biopolymers but does not provide data specific to the 8,16-isomer.

Formation of Oligomers (e.g., Dimers, Trimers)

No specific research detailing the formation of dimers, trimers, or other oligomers from This compound could be located.

In contrast, the oligomerization of 10,16-dihydroxyhexadecanoic acid is well-documented. nih.govmdpi.comdtu.dk Researchers have successfully synthesized dimers and both linear and branched trimers from 10,16-DHPA. nih.govresearchgate.net These oligomers are considered valuable starting materials for creating novel biopolyesters. nih.gov Lipase-catalyzed reactions have been shown to produce linear polyesters, and in some cases, cyclic dimers and trimers have also been identified. mdpi.com This detailed understanding does not extend to the 8,16-isomer.

Synthesis of Halogenated Derivatives (e.g., Dibromo derivatives)

There is a complete absence of information in the search results regarding the synthesis of halogenated derivatives, such as dibromo derivatives, from This compound . General search results for the synthesis of halogenated organic compounds exist, but none are applied specifically to the requested dihydroxy acid. researchgate.netresearchgate.netmdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of 8,16-dihydroxyhexadecanoic acid, offering insights into its molecular framework and the specific arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the position of hydrogen atoms.

¹H-NMR Spectroscopy provides information on the chemical environment of protons within the molecule. For a typical long-chain hydroxy fatty acid like 16-hydroxyhexadecanoic acid, the proton spectrum shows characteristic signals. researchgate.netchemicalbook.com The numerous methylene (B1212753) protons (-CH₂-) in the long aliphatic chain typically appear as a broad, overlapping signal around 1.25 ppm. researchgate.net Specific protons, such as those adjacent to the hydroxyl and carboxyl groups, will have distinct chemical shifts.

¹³C-NMR Spectroscopy complements ¹H-NMR by providing data on the carbon backbone. In the ¹³C spectrum of a related compound, 16-hydroxyhexadecanoic acid, the carbonyl carbon of the carboxylic acid group resonates significantly downfield, around 178.30 ppm. researchgate.net The carbon bearing the terminal hydroxyl group (C-16) appears at a distinct chemical shift, while the methylene carbons of the aliphatic chain produce a cluster of signals in the 29.0-29.5 ppm range. researchgate.net The presence of a second hydroxyl group at the C-8 position in this compound would introduce a distinct signal for the C-8 carbon and influence the shifts of neighboring carbons.

2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and establishing the connectivity between atoms. bmrb.iolibretexts.org

HSQC correlates the signals of protons directly attached to carbon atoms, allowing for the direct assignment of protonated carbons. hmdb.canih.gov

A summary of expected NMR data for a dihydroxyhexadecanoic acid is presented below.

| Technique | Observed Feature | Interpretation |

| ¹H-NMR | Broad multiplet ~1.2-1.6 ppm | Methylene protons of the long aliphatic chain. researchgate.net |

| Triplet ~2.2-2.3 ppm | Protons on the carbon alpha to the carboxylic acid (C-2). | |

| Multiplet ~3.5-3.6 ppm | Protons on carbons bearing hydroxyl groups (C-8 and C-16). bmrb.io | |

| ¹³C-NMR | Signal ~178-180 ppm | Carbonyl carbon of the carboxylic acid (C-1). researchgate.net |

| Signals ~60-75 ppm | Carbons bearing the hydroxyl groups (C-8 and C-16). np-mrd.orgnp-mrd.org | |

| Signals ~25-35 ppm | Methylene carbons of the aliphatic chain. researchgate.net | |

| HSQC | Cross-peaks | Connects proton signals to their directly attached carbon signals. hmdb.ca |

| HMBC | Cross-peaks | Shows correlations between protons and carbons over 2-3 bonds, confirming connectivity. bmrb.io |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in this compound. The technique works by measuring the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate at specific frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups:

O-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is indicative of the hydroxyl (-OH) groups from both the alcohol and carboxylic acid functionalities. The broadness is due to hydrogen bonding.

C-H Stretching: Sharp absorption bands appearing just below 3000 cm⁻¹ (typically in the 2920-2850 cm⁻¹ range) are due to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂) groups in the long aliphatic chain.

C=O Stretching: A very strong and sharp absorption peak around 1710-1700 cm⁻¹ corresponds to the carbonyl (C=O) group of the carboxylic acid.

C-O Stretching: Absorption bands in the 1300-1000 cm⁻¹ region are associated with the C-O stretching vibrations of the hydroxyl and carboxylic acid groups.

These characteristic peaks provide a molecular fingerprint, confirming the presence of the defining functional groups of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used for the sensitive detection and structural analysis of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.comnih.gov It is a cornerstone for the analysis of fatty acids, including dihydroxy fatty acids. nih.govresearchgate.net However, due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging.

To make this compound suitable for GC-MS analysis, a chemical derivatization step is necessary. colostate.eduresearchgate.net This process converts the polar functional groups (hydroxyl and carboxyl) into less polar, more volatile derivatives. gcms.cz

Silylation is the most common derivatization technique for this purpose. gcms.cz It involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this transformation. sigmaaldrich.commarinelipids.ca The resulting TMS ether/ester derivative of this compound is significantly more volatile and thermally stable, allowing it to be readily analyzed by GC-MS. marinelipids.ca

The derivatization reaction can be summarized as follows: HO-(CH₂)₇-CH(OH)-(CH₂)₇-COOH + Silylating Agent → (TMS)O-(CH₂)₇-CH(O-TMS)-(CH₂)₇-COO-TMS

This process not only enhances volatility but also often leads to more characteristic fragmentation patterns in the mass spectrometer, aiding in structural identification. jfda-online.com

Once the derivatized this compound is introduced into the mass spectrometer, it is bombarded with electrons (in electron ionization mode), causing it to fragment in a predictable manner. The resulting mass spectrum is a unique fingerprint of the molecule.

For TMS derivatives of dihydroxy fatty acids, the fragmentation is often characterized by cleavage of the bond between the two carbon atoms bearing the trimethylsiloxy (TMSO) groups. nih.govresearchgate.net This alpha-cleavage is a key diagnostic tool. For the TMS derivative of this compound, cleavage between C-8 and C-9 would be expected to generate specific fragment ions that help pinpoint the location of the hydroxyl group.

The mass spectra of TMS-derivatized hydroxy fatty acids typically show characteristic ions that are useful for structural elucidation. nih.govresearchgate.netrsc.org For example, the presence of an ion at m/z 73 is indicative of a TMS group. researchgate.net The analysis of these fragmentation patterns is crucial for distinguishing between different positional isomers of dihydroxyhexadecanoic acid. nih.gov For instance, the fragmentation of this compound would produce a different set of key fragment ions compared to its 9,16- or 10,16-isomers, allowing for their unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of dihydroxy fatty acids in intricate mixtures such as biological extracts. This method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. In the context of metabolomics, LC-MS/MS allows for the identification and quantification of low-abundance lipids like this compound, distinguishing it from other structurally similar molecules (isomers). caymanchem.comnih.gov

The process typically involves reversed-phase chromatography, where this compound is separated from other components based on its polarity. The effluent from the LC column is then introduced into the mass spectrometer. Through electrospray ionization (ESI), the molecule is ionized, typically forming a deprotonated molecule [M-H]⁻. The first mass spectrometer (MS1) selects this precursor ion, which is then fragmented in a collision cell. The resulting product ions are analyzed by the second mass spectrometer (MS2), creating a unique fragmentation pattern that serves as a structural fingerprint for the molecule. lipidmaps.orgmetabolomics.se This multiple-reaction monitoring (MRM) approach provides high selectivity and allows for accurate quantification even when chromatographic resolution of isomers is incomplete. caymanchem.com

Research on other long-chain fatty acids has demonstrated the validation of LC-MS/MS methods for linearity, limit of quantification (LOQ), and repeatability, showcasing its suitability for robust quantitative analysis in complex matrices. unitn.it For instance, a method for various lipids in grape samples was validated with excellent linearity and low LOQ values, demonstrating the technique's sensitivity. unitn.it

Table 1: Example Validation Parameters for Lipid Analysis using LC-MS/MS (Note: This table is representative of the performance of LC-MS/MS methods for lipid analysis, based on published data for similar compounds.) unitn.it

| Analyte Class | Linearity (R²) | Limit of Quantification (LOQ) (ng/mL) | Intra-day Repeatability (%RSD) | Inter-day Repeatability (%RSD) |

| Fatty Acids | 0.96 - 1.00 | 0.005 - 12.50 | 2.1 - 9.8 | 3.5 - 11.2 |

| Glycerolipids | 0.95 - 0.99 | 0.010 - 14.88 | 1.8 - 10.5 | 4.1 - 12.8 |

| Glycerophospholipids | 0.97 - 1.00 | 0.003 - 9.75 | 2.5 - 8.7 | 3.9 - 10.4 |

This data is illustrative of the capabilities of the LC-MS/MS technique.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the ionization method of choice for analyzing polar, thermally labile molecules like this compound. nih.gov It is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.gov When coupled with mass spectrometry, ESI-MS is highly efficient for analyzing long-chain hydroxy fatty acids. acs.orgelsevierpure.com

In negative ion mode, ESI is particularly effective at generating abundant deprotonated carboxylate anions ([M-H]⁻) from fatty acids. nih.govacs.org This is due to the stability of the carboxylate anion in solution. The high abundance of this ion allows for unambiguous confirmation of the molecular weight. nih.gov For this compound (C₁₆H₃₂O₄, Molar Mass: 288.42 g/mol ), the primary ion observed in negative mode ESI-MS would be at m/z 287.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is subjected to collision-induced dissociation (CID). The fragmentation is directed by the positions of the hydroxyl groups. Common fragmentations for hydroxy fatty acids include the neutral loss of water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻). nih.gov The specific cleavage patterns provide information about the location of the functional groups along the fatty acid chain. acs.org

Table 2: Characteristic Ions for Dihydroxy Fatty Acids in ESI-MS/MS (This table represents typical fragmentation patterns observed for long-chain dihydroxy fatty acids.)

| Ion Type | Description | Expected m/z for this compound |

| [M-H]⁻ | Precursor Ion (Deprotonated Molecule) | 287 |

| [M-H-H₂O]⁻ | Loss of one water molecule | 269 |

| [M-H-2H₂O]⁻ | Loss of two water molecules | 251 |

| [M-H-CO₂]⁻ | Loss of carbon dioxide (decarboxylation) | 243 |

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the purification and quantification of this compound. jetir.org For a polar compound like this, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a more organic solvent like acetonitrile (B52724) or methanol. thermofisher.com

During purification, this compound, being relatively polar due to its two hydroxyl groups and carboxylic acid function, will elute earlier than nonpolar impurities but later than highly polar contaminants. Fractions can be collected as they elute from the column, allowing for the isolation of the pure compound. jetir.org The purity of the collected fractions can be assessed by re-injecting a small amount and observing a single, sharp peak.

For quantification, a detector such as a UV-Vis detector (if the molecule is derivatized to contain a chromophore) or, more commonly, a charged aerosol detector (CAD) or mass spectrometer is used. thermofisher.com A calibration curve is constructed by injecting known concentrations of a pure standard and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 3: Representative HPLC Purity Analysis (This table illustrates a hypothetical result from an HPLC analysis for the purification of this compound.)

| Peak Number | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 4.5 | 2.1 | Impurity 1 (more polar) |

| 2 | 8.2 | 96.5 | This compound |

| 3 | 12.1 | 1.4 | Impurity 2 (less polar) |

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a highly effective technique for the quantitative analysis of fatty acids. nih.govresearchgate.net However, due to the low volatility of long-chain hydroxy fatty acids like this compound, a derivatization step is typically required before analysis. researchgate.net This process converts the non-volatile fatty acid into a more volatile derivative, most commonly a fatty acid methyl ester (FAME), through a transesterification reaction. semanticscholar.org

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. researchgate.net A flame ionization detector (FID) is commonly used for quantification, as it provides a response that is proportional to the mass of carbon atoms entering the flame, making it suitable for analyzing FAMEs. jppres.com

Quantitative analysis is performed using an internal standard and a calibration curve. jppres.com The method's performance is validated for parameters such as linearity, precision, and accuracy to ensure reliable results. nih.gov While GC is a powerful tool, challenges can arise with medium-chain-length hydroxyalkanoates due to slower reaction kinetics during derivatization, which may require modified procedures for accurate quantification. researchgate.net

Table 4: Example Linearity Data for GC-FID Quantitative Analysis of a Fatty Acid (Note: This table is based on published validation data for fatty acid analysis and is representative of the performance of a GC-FID method.) researchgate.net

| Concentration Level | Nominal Concentration (mg/mL) | Measured Concentration (mg/mL) | Accuracy (%) |

| 1 | 0.05 | 0.049 | 98.0 |

| 2 | 0.10 | 0.102 | 102.0 |

| 3 | 0.25 | 0.255 | 102.0 |

| 4 | 0.50 | 0.491 | 98.2 |

| 5 | 0.75 | 0.758 | 101.1 |

| Linearity (R²) | - | 0.9997 | - |

Thermal and Rheological Analysis of Derived Polymers

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to characterize the thermal properties of polymers derived from this compound. nih.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de This analysis reveals key thermal transitions in the polymer, such as the glass transition temperature (Tg), crystallization temperature (Tcc), and melting temperature (Tm). researchgate.net

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the heat flow signal.

Crystallization Temperature (Tcc): The temperature at which a polymer crystallizes upon cooling from a molten state, observed as an exothermic peak.

Melting Temperature (Tm): The temperature at which a crystalline polymer melts, observed as an endothermic peak. The area under this peak corresponds to the enthalpy of melting (ΔHm). researchgate.net

These properties are crucial for understanding the polymer's structure-property relationships and potential applications. For instance, research on polyesters derived from the similar monomer 10,16-dihydroxyhexadecanoic acid showed that the synthesis conditions (temperature and time) significantly affected the thermal properties of the resulting polymer. researchgate.net DSC thermograms revealed endothermal transitions corresponding to the melting of the polyesters, with Tm values varying based on the polymerization conditions. researchgate.net

Table 5: Thermal Properties of Polyesters Derived from 10,16-Dihydroxyhexadecanoic Acid via DSC (This table is based on findings for polyesters synthesized from a structural isomer of this compound and is illustrative of the data obtained from DSC analysis.) researchgate.net

| Polymerization Temperature (°C) | Polymerization Time (h) | Melting Transition (Tm) (°C) |

| 80 | 12 | ~65 |

| 80 | 24 | ~68 |

| 90 | 12 | ~70 |

| 90 | 24 | ~72 |

| 100 | 12 | ~75 |

| 100 | 24 | ~76 |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful, non-destructive technique fundamental to determining the atomic and molecular structure of crystalline materials. For a long-chain dihydroxy fatty acid like this compound, XRD analysis is crucial for understanding its solid-state properties, including crystal packing, polymorphism, and phase behavior. When a sample is irradiated with X-rays, the resulting diffraction pattern is unique to its specific crystal lattice structure.

Principles of Characterization

The analysis of fatty acid crystals via XRD provides insight into two main structural aspects:

Long Spacings: These diffraction peaks in the small-angle region (low 2θ) of the pattern correspond to the distance between the layers of molecules, which is related to the chain length and the tilt angle of the molecules within the crystal lattice. For fatty acids, common packing modes include single chain length (SCL), double chain length (DCL), and triple chain length (TCL), each giving rise to distinct long-spacing values. aocs.org The DCL packing mode is the most common for natural triglycerides with C16/C18 fatty acids. aocs.org

Short Spacings: Peaks in the wide-angle region (high 2θ) relate to the cross-sectional packing of the hydrocarbon chains. These spacings are highly characteristic of the polymorphic form of the fat. acs.org

Polymorphism

Fats and fatty acids can crystallize into different polymorphic forms, which have the same chemical composition but differ in their three-dimensional arrangement. The most common polymorphs are α, β′, and β, listed in order of increasing stability. acs.org Each polymorph has a unique sub-cell structure and, therefore, a distinct XRD pattern, particularly in the short-spacing region. acs.orgacs.org This analysis allows for the identification and quantification of different polymorphic phases, which is critical as the crystal form dictates physical properties like melting point and texture. acs.orgnih.gov

While specific data for this compound is not provided, the table below illustrates the type of information XRD analysis yields for fatty acids by showing characteristic short spacings for common polymorphs.

Table 1: Illustrative XRD Short Spacings for Common Fat Polymorphs

| Polymorph | Crystal System | Characteristic Short Spacing (Å) | Description |

| α (Alpha) | Hexagonal | ~ 4.15 | Least stable form with loosely packed hydrocarbon chains. |

| β' (Beta Prime) | Orthorhombic | ~ 4.2 and ~ 3.8 | Intermediate stability, often desired in food products for its fine crystal network. |

| β (Beta) | Triclinic | ~ 4.6 | Most stable and most densely packed form, resulting in large, coarse crystals. |

This table is illustrative of data obtained for complex fats and fatty acids; specific values for this compound would require experimental determination.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. It is exceptionally well-suited for studying the morphology, organization, and mechanical properties of lipid molecules like this compound, particularly when arranged in thin films or self-assembled monolayers (SAMs).

Surface Morphology and Molecular Organization

AFM can visualize the structure of fatty acid monolayers transferred to a solid substrate. lu.se This allows for the direct observation of:

Domain Formation: In mixed lipid systems, AFM can distinguish between different lipid phases. For example, in a mixture of lignoceric (C24) and palmitic (C16) acids, the two immiscible fatty acids form distinct domains. The height difference between these domains as measured by AFM corresponds to the difference in their hydrocarbon chain lengths. lu.se

Molecular Packing: High-resolution imaging can provide information on the arrangement and packing density of molecules within a crystalline or liquid-condensed phase.

Surface Defects: The technique can identify imperfections, such as pinholes or domain boundaries, in self-assembled layers.

Probing Physicochemical Properties

Beyond imaging, AFM can operate in modes that measure physical properties. The AFM tip can be functionalized to probe specific interactions or used to measure:

Adhesion Forces: The force required to pull the tip away from the surface can quantify the surface's stickiness or specific tip-sample interactions. Studies on albumin adsorption on COOH-terminated SAMs have used AFM to probe protein-substratum interaction strength. nih.gov

Mechanical Properties: Nanoindentation experiments with an AFM tip can determine the elasticity and stiffness of the sample, providing insight into the mechanical stability of the lipid layer.

The table below demonstrates the type of quantitative data AFM can provide when analyzing a mixed monolayer of fatty acids with different chain lengths.

Table 2: Illustrative AFM Height Analysis of a Mixed Fatty Acid Monolayer

| Fatty Acid Component | Carbon Chain Length | Typical AFM-Measured Domain Height | Interpretation |

| Palmitic Acid | C16 | Baseline (Reference) | Forms the lower, continuous phase in the monolayer. |

| Lignoceric Acid | C24 | ~ 1.1 nm above baseline | Forms distinct, elevated domains due to its longer hydrocarbon chain. |

Data based on findings for mixed monolayers of lignoceric and palmitic acid and serves as an example of AFM's analytical capability. lu.se Analysis of this compound would reveal its own unique self-assembly characteristics.

Biological Functions and Roles Non Human Organisms

Contribution to Plant Cuticle and Suberin Structure and Integrity

8,16-Dihydroxyhexadecanoic acid is a diagnostic monomer for C16-type cutin. nih.gov This lipidic biopolymer forms a matrix that is essential for the plant's survival in a terrestrial environment. researchgate.netnsf.gov The structure of cutin can range from linear to branched, and the presence of a mid-chain hydroxyl group in this compound allows for the formation of these complex structures through esterification. nih.gov While primarily a cutin monomer, related long-chain fatty acids are also components of suberin, a similar protective polymer found in underground plant tissues and periderm. nih.govresearchgate.net

The plant cuticle, with its cutin framework, serves as the first line of defense against various environmental challenges. nih.govtsl.ac.uk A primary function of this barrier is to prevent uncontrolled water loss, a critical adaptation for terrestrial plants. ppjonline.org The hydrophobic nature of the cutin polymer, composed of monomers like this compound, restricts the transport of water across the plant's surface. researchgate.net Beyond preventing desiccation, the cuticle also protects the plant from other abiotic stresses. tsl.ac.uk

The cuticle is not merely a passive barrier; it is the primary interface for interactions between the plant and the multitude of microorganisms in its environment. nih.govnih.govnih.gov The composition of the cuticle, including its constituent monomers, can influence the attachment and growth of both pathogenic and commensal microbes. Furthermore, compounds located on the leaf surface, such as hydroxycinnamic acid amides, can inhibit the germination of fungal spores. nih.gov

Roles in Plant Defense Mechanisms

The breakdown of the cutin polymer can release signaling molecules that trigger plant defense responses. This indicates an active role for cutin components in the plant's immune system.

Recent studies have shown that oligomers derived from the breakdown of cutin can act as potent elicitors of plant immune responses, a phenomenon known as pattern-triggered immunity (PTI). nih.govtsl.ac.ukuzh.ch These cutin oligomers, which can be composed of two to three 10,16-dihydroxyhexadecanoic acid monomers linked by ester bonds, are recognized by the plant as damage-associated molecular patterns (DAMPs). nih.govuzh.choup.com This recognition triggers a cascade of downstream signaling events characteristic of PTI, including:

Ca2+ influx: A rapid increase in cytosolic calcium concentration. nih.govtsl.ac.ukoup.com

MAPK activation: Activation of mitogen-activated protein kinases, which are key signaling components in plant immunity. nih.govtsl.ac.ukoup.com

ROS burst: The production of reactive oxygen species, which have direct antimicrobial properties and also function as signaling molecules. tsl.ac.ukoup.com

Transcriptional reprogramming: Changes in gene expression leading to the production of defense-related proteins. tsl.ac.ukuzh.ch

Table 1: Plant Immune Responses Induced by Cutin-Derived Oligomers

| Immune Response | Description | References |

|---|---|---|

| Ca2+ Influx | Rapid increase in the concentration of calcium ions within the plant cell's cytoplasm, acting as a secondary messenger. | nih.govtsl.ac.ukoup.com |

| MAPK Activation | Activation of mitogen-activated protein kinase signaling cascades, which relay the external signal to the nucleus to initiate defense gene expression. | nih.govtsl.ac.ukoup.com |

| ROS Burst | A rapid and transient production of reactive oxygen species, which can have direct antimicrobial effects and also function in signaling. | tsl.ac.ukoup.com |

| Transcriptional Reprogramming | Alteration of gene expression patterns, leading to the synthesis of proteins involved in plant defense. | tsl.ac.ukuzh.ch |

Cutin monomers can directly influence the behavior of fungal pathogens. This interaction highlights the dual role of the cuticle, acting as both a physical barrier and a source of chemical cues.

Research has demonstrated that stereoisomers of 10,16-dihydroxyhexadecanoic acid can differentially activate the fungal pathogen Colletotrichum trifolii. nih.gov This finding suggests that specific cutin monomers can be perceived by fungi, triggering signaling pathways that may be related to germination, appressorium formation, or other infection-related processes. The ability of fungal pathogens to sense and respond to host-derived cutin monomers is a critical aspect of the host-pathogen interaction.

Biotechnological Production and Metabolic Engineering

Development of Recombinant Microbial Strains for Enhanced Production

The foundation of a successful biotechnological process is the development of a robust microbial strain capable of producing the target molecule at high efficiency. This is achieved through careful selection and genetic modification of suitable host organisms.

The choice of the microbial host is critical for establishing an efficient production system. Escherichia coli and Saccharomyces cerevisiae are the most commonly used "cell factories" in metabolic engineering due to their well-understood genetics, rapid growth, and established industrial fermentation processes. nih.govnih.gov

Escherichia coli is a prokaryotic model organism favored for its fast growth rate and the vast array of available genetic tools. Its native metabolic pathways for fatty acid synthesis can be readily engineered to accumulate precursors for 8,16-dihydroxyhexadecanoic acid. nih.govnih.gov Researchers have successfully engineered E. coli to produce various hydroxy fatty acids (HFAs) from glucose, demonstrating its potential as a chassis for producing dihydroxy variants. nih.govresearchgate.net

Saccharomyces cerevisiae , or baker's yeast, is a eukaryotic workhorse in industrial biotechnology, particularly for producing fermented beverages and bioethanol. nih.govbiorxiv.org Its robustness and tolerance to harsh industrial conditions make it an attractive host. nih.gov S. cerevisiae has been engineered to produce medium-chain and long-chain hydroxy fatty acids. scienceopen.com Its internal membrane structures, such as the endoplasmic reticulum, can properly house complex enzymes like cytochrome P450s, which are often required for fatty acid hydroxylation. nih.govscienceopen.com

Table 1: Comparison of Host Organisms for Hydroxy Fatty Acid Production

| Feature | Escherichia coli | Saccharomyces cerevisiae |

|---|---|---|

| Organism Type | Prokaryote | Eukaryote |

| Genetic Tools | Extensive and well-developed | Extensive and well-developed |

| Growth Rate | Very fast | Fast |

| Fermentation | Well-established, high-density cultures possible nih.gov | Robust, well-established, tolerant to industrial conditions nih.gov |

| Key Advantage | Rapid production of biomass and target chemicals | Efficient expression of complex eukaryotic proteins (e.g., P450s) scienceopen.com |

| Precursor Supply | Engineered for high flux towards acetyl-CoA and fatty acids nih.gov | Multiple cellular compartments for acetyl-CoA synthesis nih.gov |

To maximize the production of this compound, several metabolic engineering strategies must be employed concurrently. These strategies aim to increase the precursor supply, introduce the specific biosynthetic enzymes, and eliminate competing metabolic pathways.

The core of engineering a microbe for this compound production is the introduction and overexpression of the necessary enzymatic machinery. The synthesis pathway begins with increasing the intracellular pool of the precursor, hexadecanoic acid (palmitic acid).

Boosting Precursor Supply: Overexpression of the acetyl-CoA carboxylase (ACCase) is a common strategy to increase the supply of malonyl-CoA, the primary building block for fatty acid synthesis, thereby directing more carbon flux into the fatty acid pathway. nih.govresearchgate.net

Enhancing Free Fatty Acid Pool: Overexpressing a specific acyl-CoA thioesterase ('TesA) cleaves the fatty acid from its CoA carrier, creating a pool of free fatty acids and mitigating feedback inhibition on the synthesis pathway. nih.govresearchgate.net

Introducing Hydroxylating Enzymes: The most critical step is the introduction of hydroxylases that can specifically add hydroxyl groups at the C-8 and C-16 (ω-position) of hexadecanoic acid. This is typically achieved using cytochrome P450 monooxygenases (CYPs). A single engineered P450 enzyme with dual specificity or two separate enzymes could be used. For instance, a fatty acid hydroxylase like CYP102A1 from Bacillus megaterium can be introduced to convert free fatty acids into hydroxy fatty acids. nih.gov A suitable ω-hydroxylase would be required for the C-16 hydroxylation. The genes for these enzymes are often synthesized and codon-optimized for high-level expression in the chosen host. doccheck.com

To prevent the degradation of the fatty acid precursors and the final product, competing metabolic pathways must be blocked. The primary competing pathway is fatty acid β-oxidation, the cell's natural process for breaking down fatty acids to generate energy. aocs.orgabcam.com

In E. coli, the gene fadD, which encodes the acyl-CoA synthetase, is a key target for knockout. nih.gov This enzyme is responsible for the first step of β-oxidation, activating fatty acids by attaching a CoA molecule. aocs.org Deleting fadD prevents the re-activation and subsequent degradation of free fatty acids, thereby preserving the precursor pool for the hydroxylation steps. nih.govresearchgate.net In S. cerevisiae, the equivalent strategy involves deleting the fatty acyl-CoA synthetase genes (FAA1, FAA4) or the acyl-CoA oxidase gene (POX1), which catalyzes the first step of peroxisomal β-oxidation. researchgate.net

Table 2: Key Genetic Engineering Strategies for Dihydroxy-Fatty Acid Production

| Strategy | Target Gene(s) (Example in E. coli) | Purpose | Reference |

|---|---|---|---|

| Overexpression | acc (acetyl-CoA carboxylase) | Increase malonyl-CoA supply for fatty acid synthesis. | nih.govresearchgate.net |

| Overexpression | 'tesA (acyl-CoA thioesterase) | Increase free fatty acid pool, relieve feedback inhibition. | nih.govresearchgate.net |

| Overexpression | CYP (cytochrome P450 hydroxylase) | Catalyze the specific hydroxylation of the fatty acid backbone. | nih.govnih.gov |

| Knockout | fadD (acyl-CoA synthetase) | Block entry into the β-oxidation pathway, preventing precursor degradation. | nih.govaocs.org |

Many of the key enzymes in biosynthetic pathways, particularly cytochrome P450 hydroxylases, are dependent on cofactors like NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate) as a source of reducing equivalents. scienceopen.comnih.gov The stoichiometric use of these cofactors makes the process expensive and inefficient if they are not regenerated. Therefore, establishing a robust cofactor regeneration system is essential for sustained enzymatic activity. researchgate.nethw.ac.uk

An efficient NADPH regeneration system can be created by overexpressing enzymes that produce NADPH as part of their catalytic cycle. Common strategies include:

Glucose-6-phosphate dehydrogenase (G6PDH): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway that generates NADPH.

Formate (B1220265) dehydrogenase (FDH): This enzyme catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NADP+ to NADPH. nih.gov Engineered FDHs with high activity and specificity for NADP+ are valuable tools for these systems. nih.gov

Strategies for Increasing Yields and Specificity

Fermentation and Bioreactor Optimization for Scale-Up

Translating a successfully engineered laboratory strain into an industrial-scale production process requires rigorous optimization of fermentation conditions in a bioreactor. The goal is to achieve high-cell-density cultivation (HCDC) to maximize volumetric productivity. mdpi.comnih.gov

Key parameters that are optimized include:

Medium Composition: Ensuring a balanced supply of carbon, nitrogen, phosphates, and essential trace metals is crucial for cell growth and product formation. mdpi.com

Temperature and pH: These must be maintained at the optimal levels for both cell growth and the activity of the heterologous enzymes. Often, a two-stage temperature profile is used: an initial phase at a higher temperature (e.g., 37°C for E. coli) to rapidly accumulate biomass, followed by a shift to a lower temperature (e.g., 30°C) during the production phase to enhance protein folding and product stability. nih.govmdpi.com

Dissolved Oxygen (DO): Hydroxylation reactions are oxygen-dependent, so maintaining an adequate DO level is critical. This is typically controlled by adjusting the agitation speed and aeration rate. mdpi.com

Feeding Strategy: A fed-batch strategy is commonly employed, where a concentrated feed of the carbon source (like glucose) is supplied continuously or intermittently during the fermentation. researchgate.net This approach avoids the inhibitory effects of high substrate concentrations and allows for the accumulation of high cell densities, leading to significantly higher product titers than in simple batch cultures. researchgate.netnih.gov

Through careful optimization of these parameters in a controlled bioreactor environment, product titers can be increased substantially. For example, fed-batch fermentation of an engineered E. coli strain producing HFAs resulted in a final titer of 548 mg/L, a significant increase from shake-flask cultures. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 10,16-dihydroxyhexadecanoic acid |

| 7,10-dihydroxy-8(E)-hexadecenoic acid |

| 9,10-dihydroxyhexadecanoic acid |

| Acetyl-CoA |

| Formate |

| Glucose |

| Glucose-6-phosphate |

| Hexadecanoic acid (Palmitic acid) |

| Malonyl-CoA |

Media Composition and Culture Conditions

There is no published research detailing the specific media composition or culture conditions for the biotechnological production of this compound.

Process Control and Monitoring

There is no published research outlining the process control parameters or monitoring strategies for the fermentation or biotransformation of this compound.

Enzymatic Biotransformation Processes Using Whole Cells or Cell Lysates

There are no documented enzymatic biotransformation processes, either through whole-cell catalysis or the use of cell lysates, that have been shown to produce this compound.

Potential Non Medical and Industrial Applications

Precursor for Biodegradable Polymers and Bioplastics

The presence of multiple functional groups allows 8,16-dihydroxyhexadecanoic acid to be a monomer for the synthesis of biodegradable polyesters, which are a class of polymers that can be broken down by microorganisms. These bioplastics are sought-after alternatives to conventional petroleum-based plastics due to their reduced environmental impact.

Synthesis of Aliphatic Polyesters

Aliphatic polyesters are a major class of biodegradable polymers. The synthesis of these polyesters can be achieved through the polycondensation of dihydroxycarboxylic acids like this compound. In such a reaction, the hydroxyl and carboxyl groups of the monomer molecules react with each other to form ester linkages, creating a long polymer chain. While specific studies on the polymerization of pure this compound are limited, research on its isomer, 10,16-dihydroxyhexadecanoic acid, demonstrates the feasibility of this approach. nih.govresearchgate.net The polymerization of these dihydroxy fatty acids can be carried out using various methods, including enzymatic catalysis, which offers a greener and more sustainable route to polyester (B1180765) production. nih.govresearchgate.net The resulting polyesters are expected to be biodegradable due to the presence of ester bonds that are susceptible to hydrolysis. researchgate.net

Application in Biodegradable Packaging Materials and Agricultural Films

Polyesters derived from renewable resources like dihydroxy fatty acids are promising materials for biodegradable packaging. mdpi.comgoogle.com These materials can help alleviate the environmental burden caused by non-biodegradable plastic packaging. Similarly, in agriculture, biodegradable films made from such polyesters could be used for mulching, offering the advantage of being tilled into the soil after use, where they would decompose. purdue.edu While direct applications of polyesters from this compound in packaging and agricultural films have not been extensively documented, the general properties of aliphatic polyesters suggest their suitability for these purposes. google.com The biodegradability of these materials is a key advantage in these single-use applications. google.com

Biopolymer Composites and Coatings